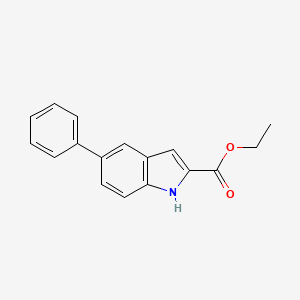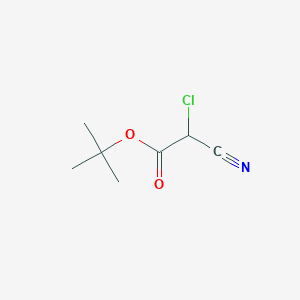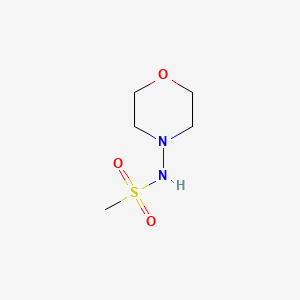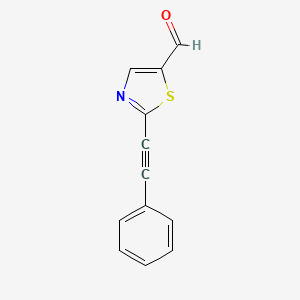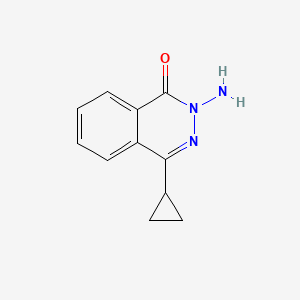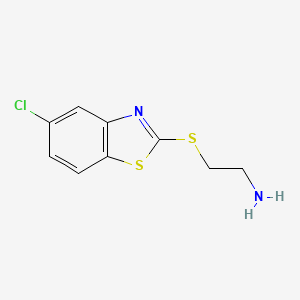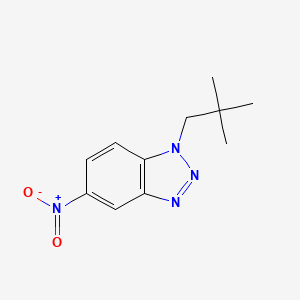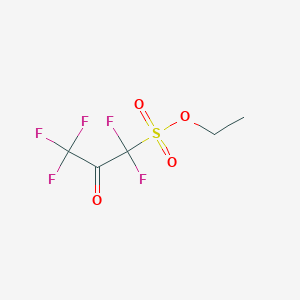![molecular formula C13H23NO4 B8475891 2-(3-{[(tert-butoxy)carbonyl]amino}cyclohexyl)acetic acid, Mixture of diastereomers](/img/structure/B8475891.png)
2-(3-{[(tert-butoxy)carbonyl]amino}cyclohexyl)acetic acid, Mixture of diastereomers
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-{[(tert-butoxy)carbonyl]amino}cyclohexyl)acetic acid, Mixture of diastereomers is a compound that has garnered significant interest in the scientific community. It is a derivative of cyclohexylacetic acid and is classified as a non-proteinogenic amino acid. This compound is notable for its unique structure, which includes a tert-butoxycarbonyl (Boc) protecting group, making it a valuable intermediate in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
One efficient method for this involves using flow microreactor systems, which offer a more sustainable and versatile approach compared to traditional batch processes . The reaction conditions often include the use of tert-butyl chloroformate and a base such as triethylamine to facilitate the Boc protection.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors provide better control over reaction parameters, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and enhances the overall efficiency of the production process.
化学反应分析
Types of Reactions
2-(3-{[(tert-butoxy)carbonyl]amino}cyclohexyl)acetic acid, Mixture of diastereomers undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the Boc group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like hydrochloric acid (HCl) or trifluoroacetic acid (TFA) are used to remove the Boc group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cyclohexanone derivatives, while reduction can produce cyclohexanol derivatives.
科学研究应用
2-(3-{[(tert-butoxy)carbonyl]amino}cyclohexyl)acetic acid, Mixture of diastereomers has a wide range of applications in scientific research:
作用机制
The mechanism by which 2-(3-{[(tert-butoxy)carbonyl]amino}cyclohexyl)acetic acid, Mixture of diastereomers exerts its effects involves its interaction with specific molecular targets. The Boc group provides steric protection, allowing the compound to selectively interact with enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects .
相似化合物的比较
Similar Compounds
Cyclohexylacetic acid: A simpler derivative without the Boc protection.
tert-Butoxycarbonylamino acids: Compounds with similar Boc protection but different core structures.
Cyclohexylamine derivatives: Compounds with similar cyclohexyl groups but different functional groups.
Uniqueness
2-(3-{[(tert-butoxy)carbonyl]amino}cyclohexyl)acetic acid, Mixture of diastereomers stands out due to its combination of the cyclohexylacetic acid core and the Boc protecting group. This unique structure provides enhanced stability and selectivity in various chemical reactions, making it a valuable tool in synthetic organic chemistry .
属性
分子式 |
C13H23NO4 |
|---|---|
分子量 |
257.33 g/mol |
IUPAC 名称 |
2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]acetic acid |
InChI |
InChI=1S/C13H23NO4/c1-13(2,3)18-12(17)14-10-6-4-5-9(7-10)8-11(15)16/h9-10H,4-8H2,1-3H3,(H,14,17)(H,15,16) |
InChI 键 |
NIMCENZKSRCKGF-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NC1CCCC(C1)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


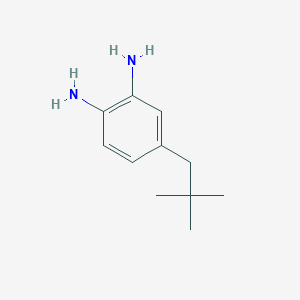
![Ethyl 1-[6-(2-hydroxylphenyl)pyridine-2-yl]-5-trifluoromethyl-1H-pyrazole-4-carboxylate](/img/structure/B8475812.png)
![4-Chloro-2-methoxy-7-[3-(trifluoromethyl)pyridin-2-yl]-1,8-naphthyridine](/img/structure/B8475820.png)
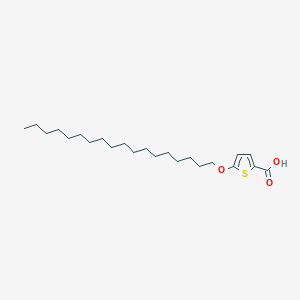
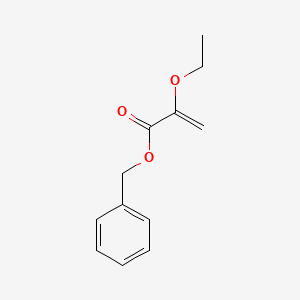
![N-{2-[1-Hydroxy-1-(pyridin-2-yl)ethyl]phenyl}-4-methoxybenzamide](/img/structure/B8475837.png)
